molecular formula HCl<br>ClH B556425 Acetyl-D-Homophenylalanine CAS No. 63393-59-9

Acetyl-D-Homophenylalanine

Cat. No. B556425
CAS RN: 63393-59-9
M. Wt: 221.25 g/mol
InChI Key: VEXZGXHMUGYJMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetyl-D-Homophenylalanine is a chemical compound with the CAS number 63393-59-9 . It has a molecular weight of 221.26 . The IUPAC name for this compound is (2R)-2-(acetylamino)-4-phenylbutanoic acid . It is typically stored at temperatures between 0-8°C .


Synthesis Analysis

A study published in Angewandte Chemie International Edition describes a route for the synthesis of L-homophenylalanine, which involves both enzymatic and spontaneous chemical reactions . This route uses simple benzaldehyde and pyruvate as starting materials, making it extremely cost-effective . The enzymes were screened and further assembled in E. coli, and Ti pheDH was identified as the rate-limiting enzyme .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C12H15NO3/c1-9(14)13-11(12(15)16)8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m1/s1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of L-homophenylalanine include both enzymatic and spontaneous chemical reactions . One enzyme in the cascade, Ec QOR, was identified as the first ene reductase to catalyze the reduction of an unsaturated aromatic keto acid .


Physical And Chemical Properties Analysis

This compound is a white crystalline substance . It has a melting point range of 174-179°C .

Scientific Research Applications

  • Pharmaceutical Drug Precursor : L-Homophenylalanine is widely used as a precursor for the production of angiotensin-converting enzyme (ACE) inhibitors, which have significant clinical applications in managing hypertension and congestive heart failure (CHF) (Ahmad, Oh, & Abd Shukor, 2009). Biocatalytic synthesis methods for L-homophenylalanine are considered attractive for industrial applications due to their environmental friendliness and sustainability (Ahmad, Oh, & Shukor, 2010).

  • Synthetic Processes : Studies have explored various synthetic processes for homophenylalanine, including the use of acetophenone with diethyl oxalate, amination with NH4OAc, and reduction with hydrogen catalyzed by Pd/C. These methods aim for high overall yield and are considered environmentally friendly (Li Jing-hua, 2011).

  • Catalytic Asymmetric Reactions : The catalytic asymmetric hydrogenation of certain precursors can yield L-Homophenylalanine with high enantioselectivity, which is crucial for producing ACE inhibitors (Xie et al., 2000).

  • Bioconversion Process Development : Research has been conducted to develop bioconversion processes using recombinant Escherichia coli expressing specific genes for the efficient production of L-Homophenylalanine (Hsu et al., 2006).

  • Development of Biocatalysts : Efforts have been made to develop NADPH-dependent homophenylalanine dehydrogenase as a new tool for both in vitro catalysis and in vivo metabolic engineering for L-homophenylalanine production (Li & Liao, 2014).

  • Enzymatic Resolution : The enzymatic resolution of N-acetyl-homophenylalanine using industrial enzymes like alcalase has been investigated for its potential in producing L-(+)-homophenylalanine hydrochloride with high optical purity (Zhao et al., 2002).

  • Simultaneous Synthesis of Multiple Compounds : Studies have demonstrated the simultaneous synthesis of 2-phenylethanol and L-homophenylalanine using recombinant E. coli with high yield, showing the versatility of the synthetic processes involved (Hwang et al., 2009).

  • Protein Modification : Techniques have been developed for incorporating non-natural amino acids like m-acetyl-l-phenylalanine into proteins in vivo, allowing for site-specific modification and expanding the scope of protein synthesis and design (Zhang et al., 2003).

Safety and Hazards

When handling Acetyl-D-Homophenylalanine, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

(2R)-2-acetamido-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9(14)13-11(12(15)16)8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQZAOFOKXXEOB-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384357
Record name Acetyl-D-Homophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63393-59-9
Record name Acetyl-D-Homophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetyl-D-Homophenylalanine
Reactant of Route 2
Reactant of Route 2
Acetyl-D-Homophenylalanine
Reactant of Route 3
Reactant of Route 3
Acetyl-D-Homophenylalanine
Reactant of Route 4
Reactant of Route 4
Acetyl-D-Homophenylalanine
Reactant of Route 5
Reactant of Route 5
Acetyl-D-Homophenylalanine
Reactant of Route 6
Reactant of Route 6
Acetyl-D-Homophenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.